molecular formula C10H10O3 B080996 2,3-Epoxypropyl benzoate CAS No. 13443-29-3

2,3-Epoxypropyl benzoate

Cat. No. B080996
CAS RN: 13443-29-3
M. Wt: 178.18 g/mol
InChI Key: XRQKARZTFMEBBY-UHFFFAOYSA-N
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Description

2,3-Epoxypropyl benzoate, also known as glycidyl benzoate, is a colorless to yellowish liquid that is widely used as a reactive diluent in the production of epoxy resins. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 2,3-Epoxypropyl benzoate involves the reaction of the epoxy group with various functional groups such as amino, carboxyl, and hydroxyl groups. The reaction leads to the formation of covalent bonds, which improve the mechanical properties and adhesion of epoxy resins. The epoxy group also undergoes ring-opening reactions, which lead to the formation of cross-linked networks that improve the thermal stability and chemical resistance of epoxy resins.

Biochemical And Physiological Effects

2,3-Epoxypropyl benzoate has been shown to have low toxicity and is not considered a carcinogen. However, it can cause skin irritation and sensitization in some individuals. It is not known to have any significant physiological effects.

Advantages And Limitations For Lab Experiments

2,3-Epoxypropyl benzoate has several advantages as a reactive diluent in the production of epoxy resins. It improves the mechanical properties, adhesion, and thermal stability of epoxy resins. It also has low toxicity and is not considered a carcinogen. However, its use in lab experiments is limited by its high reactivity and potential for skin irritation and sensitization.

Future Directions

There are several future directions for the research and development of 2,3-Epoxypropyl benzoate. One area of interest is the synthesis of novel epoxy resins with improved properties using 2,3-Epoxypropyl benzoate benzoate as a reactive diluent. Another area of interest is the development of new applications for 2,3-Epoxypropyl benzoate benzoate in fields such as biomedicine and electronics. Finally, the potential toxicity of 2,3-Epoxypropyl benzoate benzoate and its metabolites needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, 2,3-Epoxypropyl benzoate is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its use as a reactive diluent in the production of epoxy resins has improved their mechanical properties, adhesion, and thermal stability. Further research is needed to explore its potential applications in other fields and to ensure its safe use in various applications.

Scientific Research Applications

2,3-Epoxypropyl benzoate has been extensively studied for its potential applications in various fields such as coatings, adhesives, and composites. It is widely used as a reactive diluent in the production of epoxy resins, which are used as adhesives, coatings, and structural materials. The addition of 2,3-Epoxypropyl benzoate benzoate to epoxy resins improves their mechanical properties, adhesion, and thermal stability.

properties

CAS RN

13443-29-3

Product Name

2,3-Epoxypropyl benzoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

oxiran-2-ylmethyl benzoate

InChI

InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

XRQKARZTFMEBBY-UHFFFAOYSA-N

SMILES

C1C(O1)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2

Other CAS RN

13443-29-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 14.8 g (0.2 mole) of glycidol, 150 ml of anhydrous ether, 16 g (0.4 mole) of pyridine and 28 g (0.2 mole) of benzoyl chloride was stirred at room temperature for 2 hours. The mixture was filtered and the ether was evaporated to leave an oil. This oil was distilled to give 21 g (60%) of colorless oil: b.p. 92° C./0.5 mm Hg. The NMR and IR spectra were consistent with the assigned structure.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

Benzoyl chloride (1.2 mL, 10.0 mmol) was added to a solution of glycidol (0.67 mL, 10.0 mmol) and pyridine (0.81 mL, 10.0 mmol) in anhydrous dichloromethane at 0° C. The reaction mixture was further stirred at 0° C. for 60 min. The reaction mixture was then concentrated to dryness under reduced pressure, diluted with ethyl acetate, and washed with 10% citric acid twice followed by the addition of a saturated NaHCO3 solution and brine. The organic phase was dried over MgSO4 and concentrated to dryness to yield 1.8 g (100%) of Oxiran-2-ylmethyl benzoate.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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